Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride
Overview
Description
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride is a chemical compound with the molecular formula C₁₃H₂₄ClNO₂ and a molecular weight of 261.15 g/mol . This compound is part of the spirocyclic family, characterized by a unique spiro[5.5]undecane structure, which is a bicyclic system where two rings share a single atom. The presence of the azaspiro moiety makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 2-(3-azaspiro[55]undecan-9-yl)acetate hydrochloride typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity and enzyme inhibition .
Comparison with Similar Compounds
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[5.5]undecane derivatives: These compounds share a similar core structure but differ in functional groups, affecting their reactivity and applications.
1,3-Dioxane or 1,3-Dithiane rings: These compounds have different ring systems but exhibit similar conformational properties and are used in similar research applications.
The uniqueness of this compound lies in its azaspiro moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.
Properties
IUPAC Name |
methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13;/h11,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDFWAJKSRBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2(CC1)CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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